molecular formula C14H25N3O3 B3344641 3-Oxo-4-piperidin-4-yl-piperazine-1-carboxylic acid tert-butyl ester CAS No. 856418-53-6

3-Oxo-4-piperidin-4-yl-piperazine-1-carboxylic acid tert-butyl ester

Cat. No.: B3344641
CAS No.: 856418-53-6
M. Wt: 283.37 g/mol
InChI Key: SKNLHXXLVUSUQX-UHFFFAOYSA-N
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Description

3-Oxo-4-piperidin-4-yl-piperazine-1-carboxylic acid tert-butyl ester is a piperazine derivative featuring a piperidinyl substituent at the 4-position and a tert-butoxycarbonyl (Boc) protecting group. This compound serves as a key intermediate in medicinal chemistry, particularly in the synthesis of protease inhibitors and kinase modulators due to its structural versatility . The Boc group enhances solubility and stability during synthetic procedures, while the piperidinyl and piperazine moieties contribute to binding interactions with biological targets.

Properties

IUPAC Name

tert-butyl 3-oxo-4-piperidin-4-ylpiperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25N3O3/c1-14(2,3)20-13(19)16-8-9-17(12(18)10-16)11-4-6-15-7-5-11/h11,15H,4-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKNLHXXLVUSUQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(C(=O)C1)C2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

856418-53-6
Record name tert-butyl 3-oxo-4-(piperidin-4-yl)piperazine-1-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxo-4-piperidin-4-yl-piperazine-1-carboxylic acid tert-butyl ester typically involves the reaction of piperidine and piperazine derivatives under controlled conditions. One common method involves the use of tert-butyl 4-oxopiperidine-1-carboxylate as a starting material. This compound can be synthesized through the hydrogenation of pyridine derivatives using catalysts such as cobalt, ruthenium, or nickel .

Industrial Production Methods

In an industrial setting, the production of this compound may involve multi-step synthesis processes that include hydrogenation, cyclization, and functional group transformations. The use of high-pressure reactors and continuous flow systems can enhance the efficiency and yield of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-Oxo-4-piperidin-4-yl-piperazine-1-carboxylic acid tert-butyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas, palladium on carbon (Pd/C).

    Nucleophiles: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Modulators of Fatty Acid Amide Hydrolase (FAAH)

Research indicates that derivatives of this compound may serve as FAAH inhibitors, which are important in the modulation of endocannabinoid signaling. This mechanism has potential applications in treating anxiety and pain disorders. The inhibition of FAAH can lead to increased levels of endocannabinoids, which may provide analgesic effects and reduce anxiety symptoms .

Antidepressant Activity

Studies have shown that compounds similar to 3-Oxo-4-piperidin-4-yl-piperazine-1-carboxylic acid tert-butyl ester exhibit antidepressant-like effects in animal models. These effects may be attributed to their ability to interact with serotonin and norepinephrine pathways, making them candidates for further development as antidepressants .

Anticancer Properties

Preliminary studies suggest that this compound may exhibit anticancer properties by inducing apoptosis in cancer cells. The structural features that allow it to interact with various biological targets could be exploited for developing new cancer therapies .

Case Studies

Several case studies highlight the therapeutic potential and safety profiles of this compound:

Case Study 1: FAAH Inhibition

A study investigated the efficacy of various piperazine derivatives as FAAH inhibitors, demonstrating that this compound exhibited significant inhibition compared to control groups. This suggests a promising avenue for developing treatments for chronic pain conditions .

Case Study 2: Antidepressant Effects

In a controlled trial involving animal models, administration of the compound resulted in significant reductions in depressive-like behaviors, indicating its potential as an antidepressant agent. Behavioral assays showed improvements comparable to established antidepressants .

Case Study 3: Anticancer Activity

Research into the anticancer properties revealed that the compound selectively induced apoptosis in specific cancer cell lines while sparing normal cells, highlighting its potential for targeted cancer therapy .

Mechanism of Action

The mechanism of action of 3-Oxo-4-piperidin-4-yl-piperazine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The compound may inhibit enzyme activity or bind to receptor sites, thereby modulating biological processes. For instance, it has been shown to inhibit tubulin polymerization, which is crucial for cell division and proliferation .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

3-Oxo-4-(1-phenyl-ethyl)-piperazine-1-carboxylic acid tert-butyl ester (Compound 19)
  • Structure : Differs by a 1-phenylethyl group at the 4-position instead of piperidinyl.
  • Synthesis : Prepared via NaH-mediated alkylation in THF/DMF (45% yield), followed by purification via TLC .
  • Properties :
    • Molecular Formula: C₁₈H₂₅N₃O₃
    • [M+H]⁺: 305 (MS/ESI)
    • Solubility: Moderate in polar aprotic solvents.
4-Oxo-[1,4';1',4'';1'',4''']quaterpiperidine-1'''-carboxylic acid tert-butyl ester
  • Structure : Contains a quaterpiperidine backbone with a Boc group.
  • Synthesis : Hydrogenation of a benzyl ester precursor using Pd/C (71% yield) .
  • Properties :
    • Molecular Formula: C₂₅H₄₁N₅O₃ (estimated).
    • Thermal Stability: Likely higher due to extended piperidine conjugation.
  • Key Difference : The elongated structure may enhance rigidity and binding specificity in multi-target applications.
(3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid
  • Structure : Piperidine core with phenyl and carboxylic acid substituents.
  • Properties: Molecular Formula: C₁₇H₂₃NO₄ Molecular Weight: 305.37 g/mol .
  • Key Difference : The carboxylic acid group enables salt formation, improving aqueous solubility for in vivo studies.
3-Methoxymethyl-4-oxo-piperidine-1-carboxylic acid tert-butyl ester
  • Structure : Methoxymethyl substituent at the 3-position.
  • Properties: Molecular Formula: C₁₂H₂₁NO₄ Molar Mass: 243.3 g/mol .
  • Key Difference : The methoxymethyl group may enhance metabolic stability compared to bulkier substituents.

Key Observations :

  • Yields vary significantly based on substituent reactivity and steric hindrance.
  • Reductive amination (e.g., NaBH(OAc)₃) is efficient for introducing amine-containing groups .

Physicochemical and Thermal Properties

Compound Name Molecular Weight (g/mol) Thermal Decomposition (Activation Energy) Solubility
Target Compound ~309.4* N/A Moderate in DCM
Compound 19 305.37 N/A High in THF/DMF
MA20 Polymer (tert-butyl ester analog) 125 kJ/mol Insoluble in water
A20 Polymer (tert-butyl ester analog) 116 kJ/mol Insoluble in water

*Estimated based on molecular formula.

Key Observations :

  • Tert-butyl esters generally exhibit low water solubility but high thermal stability.
  • Activation energies for decomposition (~116–125 kJ/mol) suggest robustness under standard synthetic conditions .

Key Observations :

  • Safety profiles depend on substituents; iodinated and halogenated analogs pose higher risks .

Biological Activity

Introduction

The compound 3-Oxo-4-piperidin-4-yl-piperazine-1-carboxylic acid tert-butyl ester (CAS RN: 1211568-27-2) is a piperazine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, highlighting its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C15H29N3O2C_{15}H_{29}N_{3}O_{2}, with a molecular weight of 283.42 g/mol. It is characterized by the presence of a piperidine ring, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC₁₅H₂₉N₃O₂
Molecular Weight283.42 g/mol
Physical StateSolid
Purity>98.0% (HPLC)
Storage ConditionsRoom temperature

The biological activity of This compound is largely attributed to its interaction with various biological targets:

  • Protein Kinase Inhibition : The compound has demonstrated inhibitory effects on certain receptor tyrosine kinases, which are crucial in cell signaling pathways related to cancer progression.
  • Neurotransmitter Modulation : It may influence neurotransmitter systems due to the presence of the piperazine moiety, which is often implicated in neuroactive compounds.

Therapeutic Applications

Research indicates potential applications in several therapeutic areas:

  • Cancer Therapy : Compounds with similar structures have shown promise in targeting cancerous cells by inhibiting specific kinases associated with tumor growth and metastasis .
  • Neurological Disorders : The modulation of neurotransmitter systems suggests potential use in treating disorders such as depression or anxiety .

Case Studies and Research Findings

Several studies have investigated the biological activity of piperazine derivatives similar to This compound :

  • Anticancer Activity : A study highlighted that piperazine derivatives exhibited significant cytotoxicity against various cancer cell lines, demonstrating their potential as anticancer agents . The structure–activity relationship (SAR) analysis indicated that modifications to the piperazine ring could enhance potency.
  • Neuroprotective Effects : Research has shown that certain piperazine compounds can protect neuronal cells from apoptosis, suggesting their utility in neurodegenerative diseases .
  • Enzyme Inhibition Studies : The compound has been evaluated for its ability to inhibit fatty acid amide hydrolase (FAAH), an enzyme involved in endocannabinoid metabolism. Inhibitors of FAAH are being explored for pain management and anxiety disorders .

Summary of Findings

The following table summarizes key findings from recent studies on the biological activity of related compounds:

Study FocusFindingsReference
Anticancer ActivitySignificant cytotoxicity against cancer cell lines
Neuroprotective EffectsProtection against neuronal apoptosis
Enzyme InhibitionInhibition of FAAH with therapeutic implications

Q & A

Q. What are the common synthetic routes for preparing 3-Oxo-4-piperidin-4-yl-piperazine-1-carboxylic acid tert-butyl ester?

The synthesis typically involves multi-step reactions starting with functionalization of the piperazine or piperidine core. For example, tert-butyl carbamate-protected intermediates are often prepared via nucleophilic substitution or coupling reactions. A general approach includes:

  • Step 1 : Formation of the piperazine-1-carboxylate backbone using Boc (tert-butoxycarbonyl) protection under anhydrous conditions .
  • Step 2 : Introduction of the piperidin-4-yl group via reductive amination or alkylation, followed by oxidation at the 3-position to introduce the ketone moiety .
  • Purification : Silica gel chromatography (e.g., hexanes/EtOAC with 0.25% Et₃N) is commonly used to isolate the final product .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key methods include:

  • ¹H/¹³C NMR : To confirm the presence of the Boc group (δ ~1.4 ppm for tert-butyl protons), piperazine/piperidine ring protons, and ketone functionality .
  • FT-IR : Identification of carbonyl stretches (C=O at ~1680–1720 cm⁻¹ for ester and ketone groups) .
  • LCMS : To verify molecular weight (e.g., [M+H⁺] for C₁₅H₂₅N₃O₄: ~312.2 g/mol) and purity .

Q. What are the typical storage conditions to ensure the stability of this compound?

Store under inert atmosphere (argon or nitrogen) at –20°C in a desiccator. The Boc group is sensitive to acidic conditions, so exposure to moisture or protic solvents should be minimized .

Advanced Research Questions

Q. How can one optimize the yield of this compound under varying reaction conditions?

Optimization strategies include:

  • Temperature Control : Conducting coupling reactions at 0–5°C to minimize side reactions (e.g., epimerization) .
  • Catalyst Screening : Using Pd catalysts for Suzuki-Miyaura couplings to introduce aryl/heteroaryl groups on the piperazine ring .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF or THF) enhance solubility of intermediates, while EtOAc/hexanes mixtures improve chromatographic separation .

Q. What computational methods are suitable for predicting the reactivity of the ketone group in this compound?

  • DFT Calculations : To model electrophilic reactivity at the 3-oxo position, particularly for nucleophilic additions or reductions .
  • Molecular Dynamics (MD) : Simulate steric effects of the tert-butyl group on ketone accessibility in solution-phase reactions .

Q. How does the presence of the piperidinyl group influence the compound's interaction with biological targets?

  • The piperidinyl moiety can act as a hydrogen bond donor/acceptor, enhancing binding to enzymes (e.g., proteases or kinases).
  • Case Study : Derivatives with similar structures (e.g., PROTAC linkers) show improved cellular permeability due to the piperidine ring’s rigidity and lipophilicity .

Q. What strategies can resolve contradictions in reported biological activities of this compound?

  • Dose-Response Studies : Validate activity across multiple concentrations (e.g., IC₅₀ assays) to rule out assay-specific artifacts .
  • Structural Analog Testing : Compare results with derivatives lacking the 3-oxo or piperidinyl groups to isolate pharmacophoric contributions .

Methodological Notes

  • Key References : Synthesis protocols , spectroscopic validation , and biological evaluation were prioritized.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Oxo-4-piperidin-4-yl-piperazine-1-carboxylic acid tert-butyl ester
Reactant of Route 2
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3-Oxo-4-piperidin-4-yl-piperazine-1-carboxylic acid tert-butyl ester

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